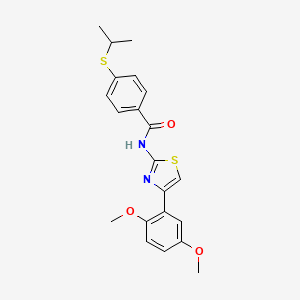
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylthio)benzamide is a useful research compound. Its molecular formula is C21H22N2O3S2 and its molecular weight is 414.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylthio)benzamide is a synthetic compound belonging to the thiazole derivatives family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(propan-2-ylthio)benzamide
- Molecular Formula : C22H24N2O3S
- Molecular Weight : 396.56 g/mol
This structure features a thiazole ring, which is known for its diverse biological activities, and an isopropylthio group that may influence its pharmacokinetic properties.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of thiazole derivatives. The compound has been evaluated for its effects on various cancer cell lines. For instance, compounds with similar structural features have shown promising results in inhibiting cell proliferation in lung cancer cell lines such as A549 and HCC827. In vitro assays indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant cytotoxicity against cancer cells while maintaining lower toxicity to normal cells .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Thiazole derivatives have been reported to possess activity against various bacterial strains. The presence of the dimethoxyphenyl group may enhance the interaction with microbial targets, leading to effective inhibition of growth.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation or inflammation.
- DNA Binding : Similar compounds have shown the ability to bind to DNA, affecting replication and transcription processes.
- Receptor Modulation : It may act on various receptors that are crucial for cellular signaling pathways related to growth and inflammation.
Case Studies and Research Findings
A notable study evaluated a series of thiazole derivatives for their anticancer properties using 2D and 3D cell culture models. The results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity against different cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .
Another investigation into antimicrobial activity reported that thiazole derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, reinforcing the potential of this compound in treating infections.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| Compound A | Thiazole | IC50 = 6.75 μM | Moderate |
| Compound B | Thiazole | IC50 = 4.01 μM | High |
| This compound | Thiazole | Pending Further Study | Anticipated |
Properties
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-13(2)28-16-8-5-14(6-9-16)20(24)23-21-22-18(12-27-21)17-11-15(25-3)7-10-19(17)26-4/h5-13H,1-4H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUOBYMJYLQNHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














